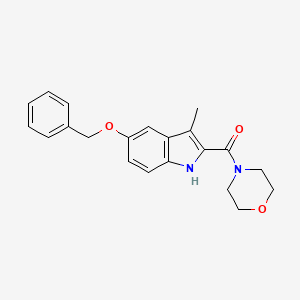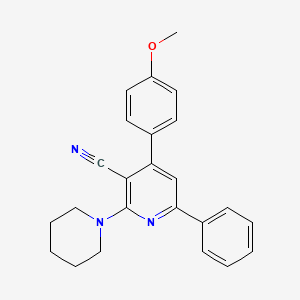![molecular formula C22H13N3O7 B11542449 4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11542449.png)
4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a complex organic compound featuring a nitrophenyl group, a dioxoisoindoline structure, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form 3-nitrophenyl derivatives. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Formation of Isoindoline Derivative: The 3-nitrophenyl derivative is then reacted with phthalic anhydride to form the isoindoline structure. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as acetic acid.
Coupling with Benzoic Acid: The final step involves coupling the isoindoline derivative with benzoic acid. This is achieved through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Aplicaciones Científicas De Investigación
4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Pathways Involved: The compound may interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
- 4-({[2-(3-aminophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Uniqueness
- Nitrophenyl Group : The presence of the nitrophenyl group in 4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid imparts unique electronic properties, making it distinct from its analogs.
- Isoindoline Structure : The isoindoline moiety contributes to the compound’s stability and reactivity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C22H13N3O7 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
4-[[2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C22H13N3O7/c26-19(23-14-7-4-12(5-8-14)22(29)30)13-6-9-17-18(10-13)21(28)24(20(17)27)15-2-1-3-16(11-15)25(31)32/h1-11H,(H,23,26)(H,29,30) |
Clave InChI |
LZVLATDDPLKDJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11542366.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-ethoxybenzohydrazide](/img/structure/B11542371.png)

![2-(Benzoyloxy)-5-[(E)-{[2-(naphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11542379.png)
![(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11542391.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)
![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11542399.png)
![(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
![2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542404.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11542408.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11542413.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11542435.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B11542442.png)
